

Thermodynamic Properties of Stearic Acid Amide: A Technical Guide

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Compound of Interest

Compound Name: Stearic acid amide

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Introduction

Stearic acid amide, also known as octadecanamide, is a primary fatty acid amide derived from stearic acid.[1] It is a waxy, white solid at room temperature.[2] This compound and its derivatives are of significant interest in various industrial and scientific fields, including pharmaceuticals, cosmetics, and materials science, owing to their properties as lubricants, surfactants, and emulsifying agents.[2][3] In the context of drug development, understanding the thermodynamic properties of **stearic acid amide** is crucial for formulation design, stability assessment, and the development of lipid-based drug delivery systems. This guide provides a comprehensive overview of the core thermodynamic properties of **stearic acid amide**, the experimental protocols for their determination, and a visualization of the experimental workflow.

Core Thermodynamic Properties

The thermodynamic properties of **stearic acid amide** are fundamental to its physical behavior and applications. These properties dictate its melting and boiling characteristics, as well as its energy storage capacity. A summary of the key quantitative data is presented in the table below for easy comparison.

Thermodynamic Property	Value	Notes
Melting Point	98-109 °C	The reported range varies slightly across different sources. [1] [4] [5] [6]
Boiling Point	250-251 °C	At a reduced pressure of 12 mm Hg. [1] [4] [5]
Boiling Point (estimated)	408.23 °C	At standard atmospheric pressure (760 mm Hg). [6]
Heat of Fusion (Enthalpy)	25.8 - 149.7 kJ/kg	This range is for solid monoamides, including stearic acid amide. [7]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of **stearic acid amide** is primarily achieved through thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide precise measurements of thermal transitions and stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[\[8\]](#) It is particularly useful for determining the melting point and the heat of fusion of a substance.[\[7\]](#)

Methodology:

- **Sample Preparation:** A small, precisely weighed amount of **stearic acid amide** (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate, typically in the range of 5-20 °C/min, over a temperature range that encompasses the expected melting transition. An inert atmosphere, usually nitrogen, is maintained to prevent oxidative degradation.
- **Data Acquisition:** As the temperature increases, the DSC instrument records the heat flow to the sample relative to the reference. An endothermic peak is observed when the sample melts, as it absorbs heat during this phase transition.
- **Data Analysis:** The onset temperature of the endothermic peak is taken as the melting point. The area under the peak is integrated to calculate the enthalpy of fusion (ΔH), which is the amount of energy required to melt the sample.^[9]

Thermogravimetric Analysis (TGA)

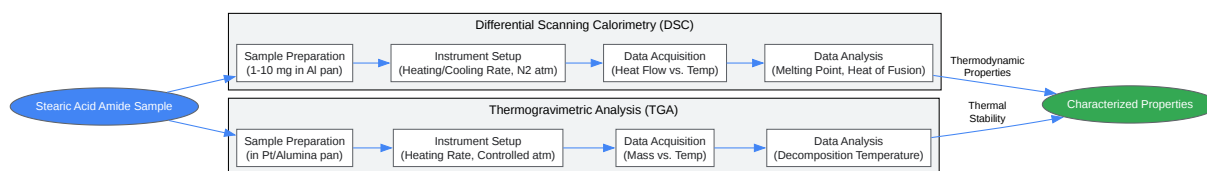
Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability of a material and to determine its decomposition temperature.^[10]

Methodology:

- **Sample Preparation:** A small amount of **stearic acid amide** is placed in a tared TGA sample pan, which is typically made of a thermally stable material like platinum or alumina.
- **Instrument Setup:** The sample pan is placed on a sensitive microbalance within a furnace. The furnace is programmed to heat the sample at a constant rate, for instance, 10 °C/min, up to a high temperature (e.g., 600 °C). The analysis is usually carried out under a controlled atmosphere of an inert gas like nitrogen or in air to study oxidative stability.
- **Data Acquisition:** The TGA instrument continuously records the mass of the sample as the temperature increases.
- **Data Analysis:** The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition.^[11] For stearic acid, significant thermal degradation is observed to start at around 185°C.^[10]

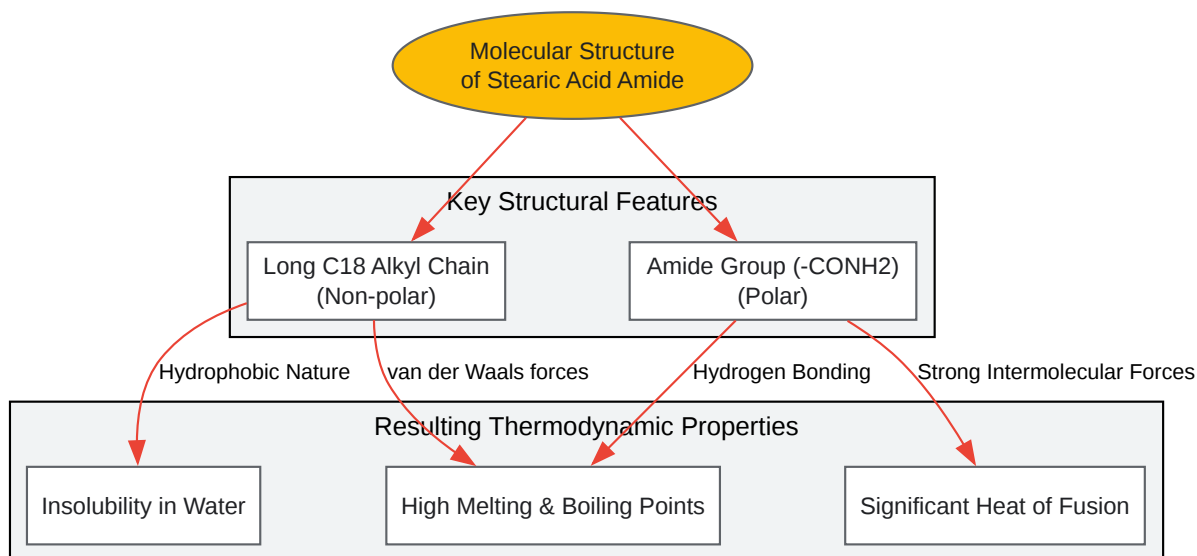
Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).



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Caption: Experimental workflow for determining thermodynamic properties.



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Caption: Structure-property relationship of **stearic acid amide**.

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